BenchChemオンラインストアへようこそ!

Caspofungin acetate

Invasive candidiasis Antifungal therapy Clinical trial

Caspofungin acetate is the first-in-class echinocandin, a semi-synthetic lipopeptide derived from Glarea lozoyensis. It noncompetitively inhibits β-(1,3)-D-glucan synthase, an enzyme essential for fungal cell wall synthesis and absent in mammalian cells, conferring intrinsic activity against Candida and Aspergillus species, including azole- and polyene-resistant strains. Head-to-head trials demonstrate a 15.4 percentage point improvement in favorable response (80.7% vs. 64.9%) and significantly fewer drug-related adverse events compared to amphotericin B deoxycholate. A validated BSA-based pediatric dosing regimen ensures adult-equivalent exposures. This distinct efficacy and safety profile makes it the rational choice for antifungal discovery and in vitro resistance studies.

Molecular Formula C56H96N10O19
Molecular Weight 1213.4 g/mol
Cat. No. B8081734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaspofungin acetate
Molecular FormulaC56H96N10O19
Molecular Weight1213.4 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O
InChIInChI=1S/C52H88N10O15.2C2H4O2/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72;2*1-2(3)4/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75);2*1H3,(H,3,4)/t28?,29?,30-,33-,34+,35+,36-,37+,38+,40+,41+,42+,43?,44+,45+,46+;;/m1../s1
InChIKeyOGUJBRYAAJYXQP-CPYUAZPCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caspofungin Acetate: Procurement-Focused Overview of a First-in-Class Echinocandin Antifungal


Caspofungin acetate is the first-in-class echinocandin antifungal agent, a lipopeptide synthesized from a fermentation product of Glarea lozoyensis [1]. It exerts its fungicidal activity through noncompetitive inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for fungal cell wall synthesis and absent in mammalian cells [2]. This mechanism confers intrinsic activity against Candida and Aspergillus species, including strains resistant to azoles and polyenes [3]. As a lyophilized powder for intravenous infusion, it is indicated for invasive candidiasis, esophageal candidiasis, invasive aspergillosis in refractory or intolerant patients, and empirical therapy for presumed fungal infections in febrile neutropenia [4].

Why Caspofungin Acetate Cannot Be Substituted with Other Echinocandins or Antifungals


Despite belonging to the same echinocandin class, caspofungin acetate exhibits quantifiable differences in spectrum, potency, pharmacokinetics, and clinical safety profiles relative to micafungin and anidulafungin. Minimal effective concentrations against Aspergillus spp. are 2- to 10-fold higher for caspofungin compared to micafungin and anidulafungin [1]. Caspofungin requires dose adjustment in moderate hepatic impairment (50 mg to 35 mg daily), a requirement not shared by micafungin or anidulafungin [2]. Furthermore, caspofungin demonstrates a distinct advantage over amphotericin B deoxycholate, with significantly fewer drug-related adverse events (e.g., RR 0.11 for discontinuation due to AEs) [3]. These pharmacologic and safety distinctions preclude simple interchangeability in clinical or research settings, necessitating evidence-based selection.

Caspofungin Acetate Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons


Superior Efficacy and Tolerability vs. Amphotericin B in Invasive Candidiasis: A Pivotal Randomized Controlled Trial

In a double-blind, randomized trial of 239 adults with invasive candidiasis, caspofungin demonstrated superior efficacy to amphotericin B deoxycholate in the pre-specified evaluable patient analysis, with favorable response rates of 80.7% (caspofungin) versus 64.9% (amphotericin B) (difference 15.4 percentage points; 95% CI 1.1-29.7) [1]. In the modified intention-to-treat analysis, caspofungin showed a favorable response in 73.4% of patients compared to 61.7% for amphotericin B (adjusted difference 12.7 percentage points; 95% CI -0.7 to 26.0) [1]. Importantly, caspofungin was associated with significantly fewer drug-related adverse events (AEs) than amphotericin B (p<0.05) [1].

Invasive candidiasis Antifungal therapy Clinical trial

Distinct Minimal Effective Concentration Profile Against Aspergillus spp. Relative to Micafungin and Anidulafungin

While all three echinocandins exhibit fungistatic activity against Aspergillus species, the minimal effective concentrations (MECs) of micafungin and anidulafungin are 2- to 10-fold lower than those for caspofungin [1]. For example, against A. fumigatus, the MEC range for caspofungin is 0.015–1 µg/mL, compared to 0.008–0.06 µg/mL for micafungin and 0.008–0.125 µg/mL for anidulafungin [2]. This indicates a quantifiable difference in in vitro potency that may influence selection for aspergillosis research or therapy, particularly in settings where lower drug exposure is desirable.

Aspergillosis Echinocandin In vitro susceptibility

Enhanced Lyophilized Formulation Stability: Quantified by Glass Transition Temperature and Moisture Content

Caspofungin acetate's formulation stability has been improved through patented lyophilized compositions. A formulation comprising caspofungin, a non-reducing sugar (trehalose) with a Tg(s) ≥90°C, and acetate buffer (pH 5-7) achieves a glass transition temperature Tg(c) of at least 55°C and a moisture content of ≤0.8 wt% [1]. This specific composition enables storage stability up to and including room temperature, addressing a key handling and logistics challenge compared to earlier, less stable formulations [1].

Formulation stability Lyophilization Pharmaceutical development

Prolonged Gamma-Phase Half-Life (40-50 Hours) Distinguishes Caspofungin's Pharmacokinetic Profile

Caspofungin exhibits a triphasic plasma concentration decline: a short α-phase immediately post-infusion, a β-phase half-life of 9-11 hours characterizing the primary elimination profile, and a distinctive prolonged γ-phase half-life of 40-50 hours [1]. This extended terminal half-life is driven by slow redistribution from tissues rather than excretion or biotransformation, as approximately 92% of the dose is distributed into tissues within 36-48 hours [2]. In contrast, anidulafungin has a longer overall half-life (~24 hours) due to chemical degradation in bile, while micafungin has a half-life of ~14-17 hours [3]. This unique multi-compartment pharmacokinetic behavior supports once-daily dosing and sustained tissue exposure.

Pharmacokinetics Half-life Tissue distribution

Established Pediatric Dosing Based on Body Surface Area (BSA) with Comparable Exposure to Adults

Caspofungin dosing in pediatric patients (3 months to 17 years) is based on body surface area (BSA), with a loading dose of 70 mg/m² (max 70 mg) on Day 1 followed by 50 mg/m² daily (max 70 mg) [1]. Pharmacokinetic studies confirm that BSA-based dosing achieves exposures comparable to adults receiving the standard 50 mg daily dose, with clearance normalized to BSA being approximately 6 mL/min/m² across all pediatric age groups [2]. Weight-based dosing (1 mg/kg) has been shown to be suboptimal and is not recommended [3]. This evidence-based pediatric dosing strategy differentiates caspofungin from other antifungals and ensures predictable therapeutic drug levels in a vulnerable population.

Pediatric pharmacology Dosing regimen Pharmacokinetic bridging

Caspofungin Acetate: Prioritized Research and Industrial Application Scenarios Based on Quantified Differentiation


First-Line Treatment of Invasive Candidiasis in Settings Where Amphotericin B Toxicity is a Concern

Caspofungin acetate is the preferred echinocandin for invasive candidiasis when minimizing nephrotoxicity and infusion-related reactions is paramount. Head-to-head trial data demonstrate a 15.4 percentage point absolute improvement in favorable response (80.7% vs. 64.9%) and significantly fewer drug-related adverse events compared to amphotericin B deoxycholate [1]. This evidence supports its use as a safer, more effective alternative in critically ill or immunocompromised patients.

Empirical Antifungal Therapy in Febrile Neutropenia with Documented Hepatic Function

Caspofungin is indicated for empirical therapy in febrile neutropenia, with efficacy comparable to liposomal amphotericin B but better tolerability [1]. However, its requirement for dose adjustment in moderate hepatic impairment (50 mg to 35 mg daily) [2] makes it a rational choice only in patients with normal or mildly impaired liver function, distinguishing its use case from micafungin and anidulafungin which do not require such adjustments.

Pediatric Invasive Candidiasis Requiring Validated BSA-Based Dosing

In pediatric patients aged 3 months and older, caspofungin offers a rigorously validated BSA-based dosing regimen (70 mg/m² loading, 50 mg/m² maintenance) that achieves adult-equivalent exposures [1]. This dosing strategy is supported by population PK data showing consistent clearance across age groups [2], ensuring reliable therapeutic levels and minimizing the risk of under- or over-exposure inherent in weight-based extrapolations.

In Vitro Susceptibility Testing and Research Requiring Defined Echinocandin Potency Benchmarks

For in vitro studies of Aspergillus species, caspofungin's higher MEC range (0.015–1 µg/mL) relative to micafungin and anidulafungin [1] provides a quantifiable benchmark for evaluating echinocandin activity. Researchers can leverage this known potency differential to design comparative efficacy studies or to assess the impact of drug exposure gradients on fungal killing dynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Caspofungin acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.